(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with chlorophenyl and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring. The chlorophenyl and methoxyphenyl groups are then introduced through substitution reactions. Common reagents used in these reactions include chlorinating agents and methoxylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Halogenation and methoxylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorinating agents, methoxylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Bromomethyl methyl ether
- Carbonylnitrile derivatives
Uniqueness
What sets (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone apart from similar compounds is its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C18H18Cl2N2O2 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-17-7-4-14(20)12-16(17)18(23)22-10-8-21(9-11-22)15-5-2-13(19)3-6-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
GOYIMMXNZFRJMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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